

Application Notes and Protocols: Synthesis of 6-bromo-4H-1,3-benzodioxine

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Compound of Interest

Compound Name: 7-bromo-4H-1,3-benzodioxine

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This document provides a detailed protocol for the synthesis of 6-bromo-4H-1,3-benzodioxine, a halogenated aromatic ether. The procedure is based on the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde. Included are reagent specifications, a step-by-step experimental protocol, safety information, and key physical and spectroscopic data for the final product.

Overview and Principle

The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through an electrophilic aromatic substitution reaction followed by cyclization. In this procedure, 4-bromophenol reacts with paraformaldehyde in the presence of a strong acid catalyst (sulfuric acid) in an acetic acid solvent system. The reaction forms a cyclic formal, resulting in the desired benzodioxine structure. This method is a common approach for preparing 1,3-benzodioxane ring systems.

Note on Nomenclature: The provided protocol synthesizes 6-bromo-4H-1,3-benzodioxine starting from 4-bromophenol. The numbering of the benzodioxine ring places the bromine atom at the 6-position. While the initial request specified the 7-bromo isomer, this protocol is for the isomer whose synthesis has been explicitly detailed in the cited literature.

Reagents and Materials

Proper handling and use of personal protective equipment (PPE), including safety goggles, lab coats, and gloves, are mandatory for all steps. All operations involving corrosive or volatile chemicals should be performed in a certified chemical fume hood.

Reagent/Material	Formula	Molar Mass (g/mol)	Key Hazards
4-Bromophenol	C ₆ H ₅ BrO	173.01	Harmful if swallowed, causes skin and serious eye irritation. [1] [2]
Paraformaldehyde	(CH ₂ O) _n	~30.03 (per CH ₂ O unit)	Flammable solid, harmful if swallowed or inhaled, causes skin/eye damage, may cause allergic reaction or cancer. [3] [4] [5] [6]
Acetic Acid (glacial)	CH ₃ COOH	60.05	Flammable liquid and vapor, causes severe skin burns and eye damage. [7] [8] [9] [10]
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	Causes severe skin burns and eye damage, highly corrosive. [11] [12] [13] [14] [15]
Toluene	C ₇ H ₈	92.14	Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation.
Sodium Hydroxide	NaOH	40.00	Causes severe skin burns and eye damage.
Diisopropyl ether	C ₆ H ₁₄ O	102.18	Highly flammable liquid and vapor, may form explosive peroxides.

Hexane	C_6H_{14}	86.18	Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation.
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Experimental Protocol

This protocol is adapted from a procedure described in US Patent 4,814,343.

a) Reaction Setup:

- To a suitable reaction vessel, add acetic acid (3.8 L) and carefully add concentrated sulfuric acid (654 mL) while cooling and stirring.
- To this acidic mixture, add 4-bromophenol (1 kg, 5.78 moles).
- Finally, add paraformaldehyde (870 g, 28.9 moles of CH_2O) to the mixture.

b) Reaction Execution:

- Cool the reaction mixture to 0°C using an ice bath.
- Maintain the temperature at 0°C and stir the mixture continuously for 120 hours.

c) Work-up and Isolation:

- Prepare a neutralization solution by dissolving sodium hydroxide (1350 g) in water (13 L).
Caution: This process is highly exothermic.
- Slowly and carefully add the reaction mixture to the sodium hydroxide solution with vigorous stirring to neutralize the acids. A precipitate will form.
- Filter the precipitate from the neutralized mixture.
- Dissolve the collected precipitate in toluene (7 L).
- Dry the organic phase by azeotropic distillation to remove water.

- Filter the hot toluene solution to remove any insoluble formaldehyde polymers.
- Evaporate the toluene under reduced pressure to yield the crude product.

d) Purification:

- Distill the crude residue under reduced pressure (B.P.: 80°-90° C at 0.13 mbar).
- The distilled product can be further purified by crystallization. Stir the product in a mixture of diisopropyl ether and hexane to induce crystallization.
- Collect the crystalline solid by filtration to obtain pure 6-bromo-4H-1,3-benzodioxine.

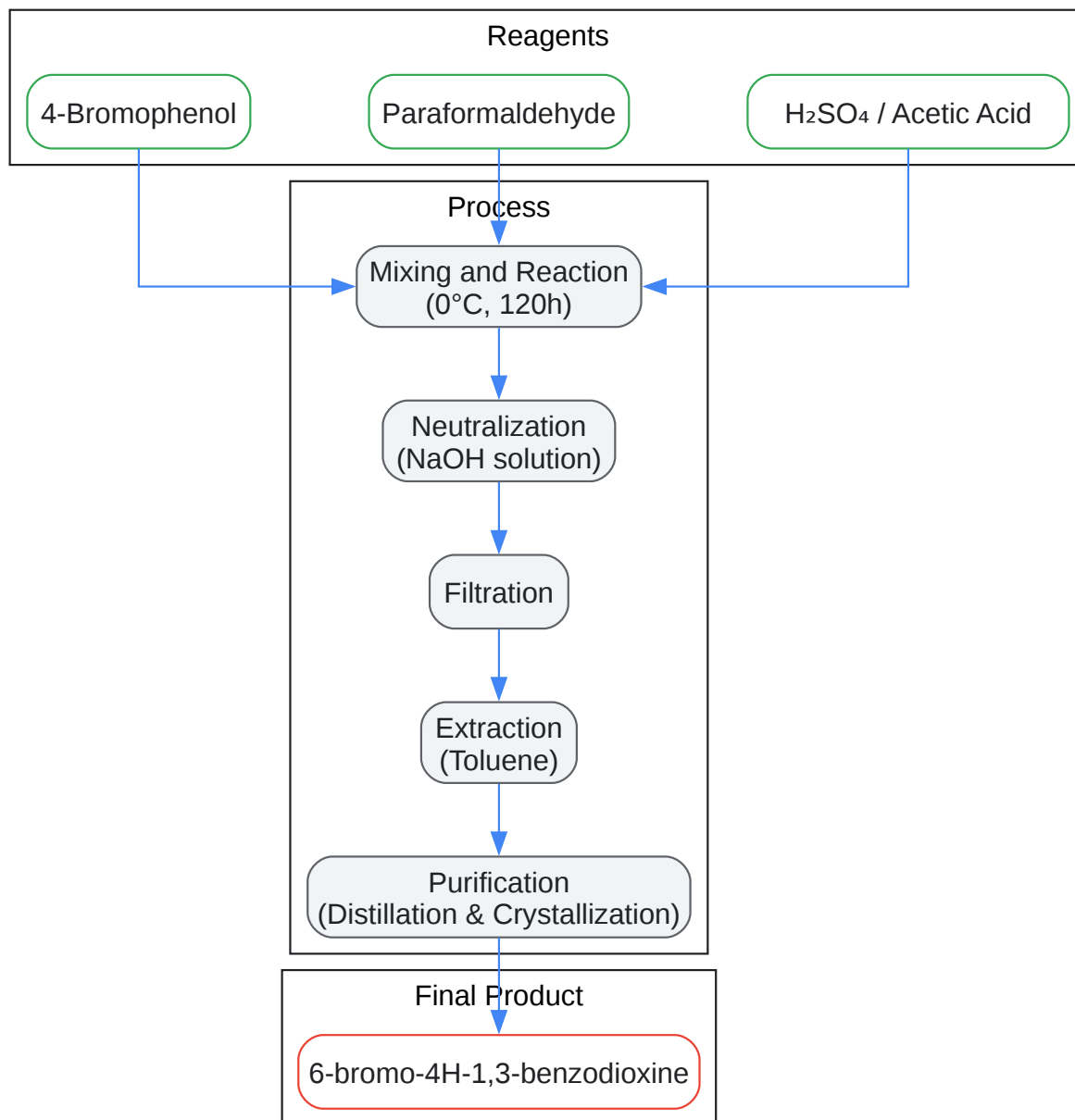
Results and Characterization

The following data summarizes the expected outcomes and product characteristics.

Parameter	Value
Yield	933 g (75% of theoretical)
Boiling Point	80°-90° C / 0.13 mbar
Melting Point	43°-47° C
Appearance	Crystalline solid
¹ H NMR (CDCl ₃ , δ)	4.88 (2H, s, Ar-CH ₂), 5.24 (2H, s, -OCH ₂ O-), 6.39 (1H, d, J=8.7 Hz, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH)

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 6-bromo-4H-1,3-benzodioxine.



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Caption: Workflow for the synthesis of 6-bromo-4H-1,3-benzodioxine.

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